molecular formula C18H22O6 B583513 Methyl Mycophenolate-d6 (EP Impurity E) CAS No. 1331643-25-4

Methyl Mycophenolate-d6 (EP Impurity E)

Cat. No.: B583513
CAS No.: 1331643-25-4
M. Wt: 340.405
InChI Key: ZPXRQFLATDNYSS-DLIKDHNOSA-N
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Description

Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated form of Methyl Mycophenolate, which is a derivative of Mycophenolic Acid. This compound is often used as a reference standard in analytical chemistry and pharmaceutical research. The deuterium atoms in Methyl Mycophenolate-d6 replace hydrogen atoms, making it useful in various isotopic labeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Mycophenolate-d6 involves the incorporation of deuterium atoms into the Methyl Mycophenolate molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecules using deuterated reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of Methyl Mycophenolate-d6 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Methyl Mycophenolate-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Methyl Mycophenolate-d6 into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl Mycophenolate-d6 has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.

    Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of Mycophenolate derivatives in biological systems.

    Isotopic Labeling Studies: Utilized in various isotopic labeling experiments to investigate reaction mechanisms and pathways.

    Biological Research: Helps in understanding the biological activity and interactions of Mycophenolate derivatives with cellular targets.

Mechanism of Action

The mechanism of action of Methyl Mycophenolate-d6 involves its interaction with specific molecular targets and pathways. As a derivative of Mycophenolic Acid, it inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, making it useful in immunosuppressive therapies.

Comparison with Similar Compounds

Methyl Mycophenolate-d6 can be compared with other similar compounds such as:

    Methyl Mycophenolate: The non-deuterated form, which lacks the isotopic labeling but has similar chemical properties.

    Mycophenolic Acid: The parent compound, which is not methylated and has different pharmacokinetic properties.

    Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, which is used clinically for its immunosuppressive effects.

Uniqueness

The uniqueness of Methyl Mycophenolate-d6 lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies.

Properties

CAS No.

1331643-25-4

Molecular Formula

C18H22O6

Molecular Weight

340.405

IUPAC Name

trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3

InChI Key

ZPXRQFLATDNYSS-DLIKDHNOSA-N

SMILES

CC1=C(C(=C(C2=C1COC2=O)O)CC=C(C)CCC(=O)OC)OC

Synonyms

(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d6;  Mycophenolic Acid Methyl Ester-d6; _x000B_EP Impurity E-d6; 

Origin of Product

United States

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